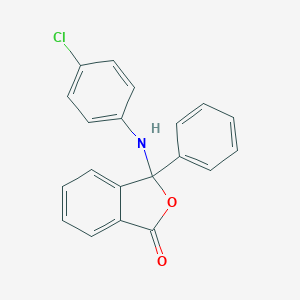
3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE is an organic compound that features a benzofuran core structure substituted with a 4-chloroanilino group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of the 4-Chloroanilino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with 4-chloroaniline.
Final Assembly: The final step involves coupling the phenyl group to the benzofuran core, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anilino and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzofuran core.
Aplicaciones Científicas De Investigación
3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-chloroanilino)crotonate
- Ethyl 3-(3-chloroanilino)crotonate
- Ethyl 3-(2-hydroxyanilino)crotonate
Uniqueness
3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE is unique due to its specific substitution pattern and the presence of both the 4-chloroanilino and phenyl groups on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
353774-70-6 |
|---|---|
Fórmula molecular |
C20H14ClNO2 |
Peso molecular |
335.8g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14ClNO2/c21-15-10-12-16(13-11-15)22-20(14-6-2-1-3-7-14)18-9-5-4-8-17(18)19(23)24-20/h1-13,22H |
Clave InChI |
KENQCGZZRKGLIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5-[(2-methoxyanilino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B446687.png)
![2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B446689.png)

![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446693.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B446695.png)
![2,2-dibromo-1-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B446696.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B446697.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B446698.png)
![2-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B446700.png)
![1-[3-(4-Ethoxyphenyl)acryloyl]-2-methylindoline](/img/structure/B446704.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethylphenyl)-2-furamide](/img/structure/B446705.png)
![Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B446706.png)


